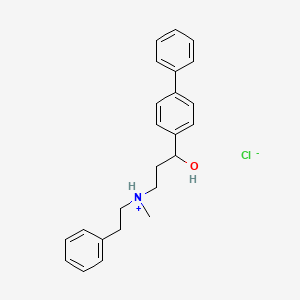
alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by its unique structure, which includes a biphenyl group attached to a methanol moiety, further linked to a phenethylamine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride typically involves multiple steps. One common method includes the reductive amination of a suitable ketone or aldehyde with a phenethylamine derivative. This process often requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler structure with similar biological activity.
Amphetamine: Shares the phenethylamine backbone but has different pharmacological effects.
Methamphetamine: Another phenethylamine derivative with potent stimulant properties
Uniqueness
Alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride is unique due to its biphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenethylamine derivatives and contributes to its specific interactions with molecular targets.
Properties
CAS No. |
50910-19-5 |
|---|---|
Molecular Formula |
C24H28ClNO |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
[3-hydroxy-3-(4-phenylphenyl)propyl]-methyl-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C24H27NO.ClH/c1-25(18-16-20-8-4-2-5-9-20)19-17-24(26)23-14-12-22(13-15-23)21-10-6-3-7-11-21;/h2-15,24,26H,16-19H2,1H3;1H |
InChI Key |
NUUCZTUMIHCJBF-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CCC1=CC=CC=C1)CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















